
AMG-1694
説明
Glucokinase: Central Role in Glucose Homeostasis and Hepatic Glucose Metabolism
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in maintaining glucose homeostasis. oup.com It functions as a "glucose sensor" in various cells, most notably in pancreatic β-cells and liver hepatocytes, due to its unique kinetic properties. frontiersin.orgpnas.orgresearchgate.net Unlike other hexokinases, glucokinase has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate (G6P). frontiersin.org This allows it to respond dynamically to fluctuations in blood glucose levels, particularly after a meal.
In pancreatic β-cells, GK is the rate-limiting step for glucose metabolism, thereby controlling glucose-stimulated insulin secretion. oup.comendocrine.orgnih.gov In the liver, glucokinase plays a major metabolic role by facilitating the uptake and conversion of glucose into G6P. frontiersin.org This action promotes the storage of glucose as glycogen and its utilization through glycolysis, effectively clearing glucose from the blood after a meal and helping to prevent hyperglycemia. frontiersin.orgsci-hub.se The central role of GK is underscored by genetic studies, where inactivating mutations lead to hyperglycemia and a form of diabetes (MODY-2), while activating mutations cause hypoglycemia. researchgate.netnih.gov
Glucokinase Regulatory Protein (GKRP): Endogenous Modulator of Glucokinase Activity and Subcellular Localization
In the liver, the activity of glucokinase is modulated by the glucokinase regulatory protein (GKRP). pnas.orgwikipedia.org GKRP is an endogenous inhibitor that binds to GK, regulating both its enzymatic activity and its location within the hepatocyte. wikipedia.orgfrontiersin.org During periods of low glucose, such as fasting, GKRP binds to GK and sequesters the complex within the cell nucleus, rendering GK inactive. wikipedia.orgresearchgate.netrcsb.org This sequestration prevents a futile cycle of glucose phosphorylation when the liver is producing glucose. researchgate.net
The interaction between GK and GKRP is allosterically regulated by sugar phosphates. Fructose-6-phosphate (F6P), which accumulates during gluconeogenesis, enhances the binding of GKRP to GK, promoting its inactivation. pnas.orgwikipedia.org Conversely, fructose-1-phosphate (F1P), derived from dietary fructose, competitively inhibits the GK-GKRP interaction, leading to the release of active GK into the cytoplasm. pnas.orgfrontiersin.org When postprandial glucose levels rise, GK is released from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose. wikipedia.orgfrontiersin.org GKRP thus acts as a metabolic switch, allowing for rapid control of hepatic glucose metabolism in response to feeding and fasting states. pnas.orgnih.gov
Therapeutic Rationale for Modulating the Glucokinase-GKRP Interaction in Metabolic Dysregulation
The critical role of the glucokinase-GKRP system in controlling hepatic glucose uptake presents a compelling therapeutic target for type 2 diabetes. sci-hub.se In diabetic states, hepatic glucose output is often increased. sci-hub.se Directly targeting this pathway could restore glycemic control. sci-hub.se While small-molecule glucokinase activators (GKAs) have been developed to directly enhance GK activity, they have been associated with an increased risk of hypoglycemia due to systemic and continuous activation of the enzyme. researchgate.netresearchgate.net
An alternative strategy is to disrupt the inhibitory interaction between GK and GKRP. researchgate.net This approach aims to increase the amount of active GK in the liver in a glucose-dependent manner, without altering the intrinsic kinetics of the enzyme. researchgate.net By blocking the inhibitory effect of GKRP, GK activity would be increased primarily when glucose levels are high, thus promoting hepatic glucose uptake and reducing hyperglycemia. researchgate.net This hepatoselective mechanism is hypothesized to carry a lower risk of hypoglycemia compared to direct GKAs, as it does not directly affect GK in pancreatic β-cells. researchgate.netnih.govplos.org This rationale has driven the discovery of small-molecule GK-GKRP disruptors, such as AMG-1694. researchgate.net
特性
CAS番号 |
1361217-07-3 |
---|---|
分子式 |
C22H28F3N3O4S2 |
分子量 |
519.6 |
IUPAC名 |
1,1,1-trifluoro-2-(4-((S)-2-(morpholinomethyl)-4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)propan-2-ol |
InChI |
InChI=1S/C22H28F3N3O4S2/c1-21(29,22(23,24)25)17-4-6-18(7-5-17)28-9-8-27(34(30,31)20-3-2-14-33-20)16-19(28)15-26-10-12-32-13-11-26/h2-7,14,19,29H,8-13,15-16H2,1H3/t19-,21+/m0/s1 |
InChIキー |
VBLZIQWKNALQNL-PZJWPPBQSA-N |
SMILES |
OC(C1=CC=C(N2CCN(S(=O)(C3=CC=CS3)=O)C[C@@H]2CN4CCOCC4)C=C1)(C)C(F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AMG-1694; AMG1694; AMG 1694 |
製品の起源 |
United States |
Discovery and Early Preclinical Identification of Amg-1694
High-Throughput Screening Methodologies for Novel Glucokinase-GKRP Disruptors
The initial step toward identifying novel GK-GKRP disruptors involved extensive high-throughput screening (HTS) campaigns. Researchers developed a panel of diverse, robust assays designed to measure the protein-protein interaction between GK and GKRP, which were miniaturized for a 1536-well plate format. plos.org
Key HTS methodologies included:
Proximity-Based Assays : A bead-based proximity assay (AlphaScreen) was employed to directly measure the disruption of the GK-GKRP binding interaction. acs.org This assay was fundamental in identifying initial hits.
Enzyme Activity Assays : Luciferase-based luminescence assays were used to measure ATP depletion, which served as an indirect measure of GK activity. In this format, compounds were screened for their ability to increase GK activity specifically in the presence of its inhibitor, GKRP, while having no direct effect on GK alone. acs.org
Fluorescence Resonance Energy Transfer (FRET) : A FRET-based assay was also developed to measure the GK-GKRP interaction independently of the enzyme's substrates or activity. plos.org
These cell-free HTS approaches led to the identification of initial lead compounds. nih.gov One such screening hit was a diarylmethanesulfonamide (referred to as hit 6 ), which demonstrated the ability to disrupt the human GK-GKRP interaction with a half-maximal inhibitory concentration (IC50) of 1.2 μM in the AlphaScreen assay. acs.org This initial hit selectively bound to GKRP and did not activate GK directly, confirming the validity of the screening strategy. acs.org
Structure-Based Approach in the Optimization and Development of Lead Molecules
Following the identification of initial hits from HTS, a structure-based drug design (SBDD) approach was instrumental in optimizing the lead molecules. nih.govacs.org The resolution of the co-crystal structure of human GKRP bound to early compounds provided critical insights into the binding mechanism. researchgate.netnih.gov
A pivotal breakthrough was the discovery that these small molecules bound to a previously unknown, cryptic binding pocket on GKRP, which is distinct from the binding site for phosphofructoses like fructose-6-phosphate (F6P) and fructose-1-phosphate (F1P). acs.orgresearchgate.net This novel pocket is located between the N-terminus of GKRP and the first SIS domain. nih.gov
X-ray crystallography allowed researchers to visualize how the initial hits and subsequent analogues interacted with key residues within this pocket. acs.org For example, structural data revealed that specific modifications could create favorable interactions, such as engaging the guanidinium side chain of the Arg525 residue. acs.org This detailed structural information guided the rational design and synthesis of new analogues with improved potency. acs.orgnih.gov The initial HTS hit was systematically modified, leading to the development of AMG-1694 (also referred to as compound 25 in some literature), which exhibited significantly enhanced potency. nih.govacs.orgresearchgate.net Although this compound was a potent tool compound, it was limited by high metabolic turnover, which prompted further optimization guided by metabolite identification and SBDD to create the more metabolically stable analogue, AMG-3969. acs.orgnih.gov
Initial Characterization and Identification of this compound as a Potent Disruptor
This compound was identified as a potent and efficient disruptor of the GK-GKRP interaction. nih.govmolnova.com In vitro characterization demonstrated that it potently reverses the inhibitory effect of GKRP on GK activity and promotes the dissociation of the GK-GKRP complex. researchgate.netmolnova.com This disruption leads to the translocation of GK from the hepatocyte nucleus to the cytoplasm, where it can phosphorylate glucose. researchgate.netnih.gov
The compound was highly effective at restoring the enzymatic activity of GK in the presence of GKRP, with a half-maximal effective concentration (EC50) of 0.020 µM. molnova.com The potency of its disruptive action on the GK-GKRP complex was quantified with a half-maximal inhibitory concentration (IC50) of 7 nM. molnova.com
Parameter | Value | Description | Reference |
---|---|---|---|
IC50 | 7 nM | Potency in promoting GK-GKRP complex dissociation. | molnova.com |
EC50 | 0.020 µM | Potency in restoring GK enzymatic activity in the presence of GKRP. | molnova.com |
Initial preclinical studies in rodent models of diabetes, including Zucker diabetic fatty (ZDF) rats, confirmed the in vivo activity of this compound. nih.govnih.gov Administration of the compound resulted in a robust pharmacodynamic effect, observed as GK translocation from the nucleus to the cytoplasm in hepatocytes. researchgate.netnih.gov This was accompanied by a statistically significant reduction in blood glucose levels in hyperglycemic animals. nih.gov Notably, this glucose-lowering effect was observed only in diabetic animal models; the compound did not alter blood glucose levels in normoglycemic rats. nih.govresearchgate.netnih.gov This characteristic highlighted the potential of GK-GKRP disruptors to normalize glucose levels with a reduced risk of causing hypoglycemia. nih.govresearchgate.net
Compound Names Mentioned
Compound Name |
---|
This compound |
AMG-3969 |
AMG-0696 |
Diarylmethanesulfonamide hit 6 |
Fructose 1-phosphate (F1P) |
Fructose 6-phosphate (F6P) |
Sorbitol 6-phosphate (S6P) |
Molecular and Cellular Mechanisms of Action of Amg-1694
Direct Binding Interaction with Glucokinase Regulatory Protein
AMG-1694 exerts its effects by physically binding to the glucokinase regulatory protein. This interaction is the initiating step in its mechanism of action, directly targeting the protein responsible for sequestering and inhibiting glucokinase in hepatocytes. nih.gov
The interaction between this compound and GKRP led to a significant structural discovery: a previously unknown binding pocket on the regulatory protein. researchgate.netnih.govresearchgate.net This novel pocket is located between the N-terminus of GKRP and its first SIS (Sugar Isomerase) domain. nih.gov Crucially, this binding site is distinct and separate from the known binding site for fructose-6-phosphate and fructose-1-phosphate, which are the natural regulators of the GK-GKRP interaction. researchgate.netnih.govrcsb.org The identification of this allosteric site was instrumental in the structure-guided design and optimization of GKRP inhibitors like this compound. nih.govresearchgate.net
The precise nature of the binding between this compound and GKRP has been elucidated through X-ray crystallography. A co-crystal structure of full-length human GKRP in a complex with this compound has been solved and is available in the Protein Data Bank (PDB ID: 4LY9). rcsb.orgoregonstate.edu This structural data provides definitive evidence of the binding interaction, revealing the exact location of the novel pocket and how the compound is situated within it. researchgate.netrcsb.org This structural information was pivotal in confirming the compound's mechanism and guiding the development of subsequent molecules. bocsci.com
Promotion of Glucokinase-Glucokinase Regulatory Protein Complex Dissociation
The binding of this compound to GKRP induces a conformational change in the regulatory protein that disrupts its ability to bind to glucokinase. researchgate.net This action directly promotes the dissociation of the pre-formed GK-GKRP complex. researchgate.netmedchemexpress.com this compound is a potent disruptor of this protein-protein interaction, an effect that has been quantified in biochemical assays. medchemexpress.commolnova.combiocat.com
Table 1: Potency of this compound in Disrupting the GK-GKRP Complex
Parameter | Value | Description |
---|
| IC₅₀ | 7 nM | The half-maximal inhibitory concentration for the dissociation of the glucokinase (GK) and glucokinase regulatory protein (GKRP) complex. medchemexpress.commolnova.combiocat.com |
Indirect Enhancement of Glucokinase Enzymatic Activity
This compound does not bind to or act on glucokinase directly. Instead, its enhancement of GK enzymatic activity is an indirect consequence of its primary action on GKRP. medchemexpress.commolnova.combioscience.co.uk During fasting states, GKRP binds to GK, not only sequestering it but also inactivating it. researchgate.netnih.gov By disrupting the GK-GKRP complex, this compound liberates GK from this inhibition, thereby potently reversing the inhibitory effect of GKRP and restoring GK's catalytic function. researchgate.netnih.govmedchemexpress.com
Table 2: Efficacy of this compound in Restoring Glucokinase Activity
Parameter | Value | Description |
---|
| EC₅₀ | 0.020 μM | The half-maximal effective concentration for restoring the enzymatic activity of glucokinase (GK) in the presence of its inhibitor, GKRP. medchemexpress.commolnova.com |
Induction of Glucokinase Nuclear-to-Cytoplasmic Translocation in Hepatocytes
In liver cells (hepatocytes), a key mechanism for regulating glucose metabolism is the subcellular localization of glucokinase. core.ac.ukfrontiersin.org During fasting or low-glucose conditions, GKRP binds to GK and sequesters the complex within the hepatocyte nucleus, preventing a futile cycle of glucose phosphorylation. researchgate.netnih.govrcsb.org Upon disrupting the GK-GKRP complex, this compound triggers the release of GK from its nuclear anchor. researchgate.netnih.gov This leads to the robust nuclear-to-cytoplasmic translocation of glucokinase. nih.govresearchgate.netmedchemexpress.com This effect has been observed in vitro in isolated primary rat hepatocytes and in vivo within the livers of rats, effectively increasing the concentration of active glucokinase in the cytoplasm where glucose metabolism occurs. nih.govresearchgate.net
Preclinical Pharmacodynamic Efficacy of Amg-1694 in Animal Models
Assessment in Rodent Models of Diabetes
The efficacy of AMG-1694 has been evaluated in several well-established rodent models that mimic human type 2 diabetes. These models include Zucker Diabetic Fatty (ZDF) rats, diet-induced obesity (DIO) mice, ob/ob mice, and db/db mice. researchgate.netscispace.com
Zucker Diabetic Fatty (ZDF) Rats: These rats have a genetic mutation that leads to obesity and the development of hyperglycemia, making them a relevant model for type 2 diabetes. frontiersin.org
Diet-Induced Obesity (DIO) Mice: Typically, C57BL/6 mice are fed a high-fat diet to induce obesity, insulin resistance, and glucose intolerance, mirroring the metabolic state of many individuals with type 2 diabetes.
ob/ob Mice: These mice have a spontaneous mutation in the gene for leptin, a hormone that regulates appetite and energy expenditure. This leads to hyperphagia, severe obesity, and hyperglycemia. mdpi.comnih.gov
db/db Mice: This model has a mutation in the leptin receptor gene, resulting in a phenotype similar to the ob/ob mouse, with obesity, insulin resistance, and diabetes. frontiersin.org
In these diverse models of diabetes, this compound has consistently shown the ability to normalize blood glucose levels. researchgate.net
Selective Normalization of Blood Glucose Levels in Hyperglycemic States
A key finding from preclinical studies is the selective action of this compound in hyperglycemic conditions. The compound effectively lowers elevated blood glucose levels in various diabetic rodent models. bioscience.co.ukresearchgate.net This glucose-lowering effect is a direct consequence of its mechanism of action, which involves disrupting the inhibitory binding of GKRP to GK in the liver. This disruption allows GK to translocate from the nucleus to the cytoplasm and phosphorylate glucose, thereby increasing glucose uptake and metabolism in the liver. researchgate.net The antidiabetic effect of this compound is observed specifically in animals with existing diabetes. bioscience.co.ukelsevier.es
Observation of Minimal Glucose Alteration in Normoglycemic Animal Models
In contrast to its effects in diabetic models, this compound has been observed to have minimal to no effect on blood glucose levels in normoglycemic (non-diabetic) animals. researchgate.netelsevier.esmedchemexpress.com This is a significant advantage over some other classes of glucose-lowering agents, such as direct glucokinase activators, which can carry a risk of inducing hypoglycemia. researchgate.net The glucose-dependent action of this compound suggests a safer therapeutic profile, as it appears to only activate glucokinase when blood glucose levels are elevated, thus avoiding the potential for dangerously low blood sugar. researchgate.net
Analysis of Whole-Animal Glucose Homeostasis Perturbations in Preclinical Models
Interactive Data Table: Summary of this compound Efficacy in Rodent Models
Model | Key Characteristics | Effect of this compound |
Zucker Diabetic Fatty (ZDF) Rat | Genetic obesity, hyperglycemia, insulin resistance. frontiersin.org | Normalization of blood glucose. researchgate.net |
Diet-Induced Obesity (DIO) Mouse | Obesity, insulin resistance, and glucose intolerance from a high-fat diet. | Normalization of blood glucose. researchgate.net |
ob/ob Mouse | Leptin deficiency leading to hyperphagia, obesity, and hyperglycemia. mdpi.comnih.gov | Normalization of blood glucose. researchgate.netsci-hub.se |
db/db Mouse | Leptin receptor mutation causing obesity, insulin resistance, and diabetes. frontiersin.org | Normalization of blood glucose. researchgate.net |
Normoglycemic Wistar Rats | Healthy, non-diabetic rats. | Minimal to no alteration in blood glucose levels. researchgate.net |
Distinctive Pharmacological Profile of Amg-1694
Differentiation from Direct Glucokinase Activators (GKAs)
The primary distinction between AMG-1694 and direct glucokinase activators (GKAs) lies in their mechanism of action. nih.gov GKAs are a class of drugs that bind directly to an allosteric site on the GK enzyme, hyperactivating it and increasing its affinity for glucose. nih.govelsevier.es This leads to enhanced glucose phosphorylation in the liver and pancreas. researchgate.netnih.gov
In contrast, this compound functions as a GK-GKRP disruptor. medchemexpress.combiocat.com In the liver, GKRP binds to GK, inactivating it and sequestering it within the hepatocyte nucleus during fasting states. researchgate.netnih.gov this compound binds to a previously unknown pocket on GKRP, causing the dissociation of the GK-GKRP complex. researchgate.netresearchgate.netnih.gov This action promotes the translocation of active GK from the nucleus to the cytoplasm, where it can participate in glucose metabolism, thereby indirectly increasing GK activity. researchgate.netmolnova.comnih.gov
A co-crystal structure analysis revealed that this compound binds to a specific pocket in GKRP that is distinct from the binding site of phosphofructose, a natural regulator. researchgate.net This contrasts with GKAs, which directly target the GK enzyme itself. nih.gov By targeting the regulatory protein rather than the enzyme, this compound modulates GK activity without altering the enzyme's inherent kinetics. researchgate.net
Feature | This compound (GK-GKRP Disruptor) | Direct Glucokinase Activators (GKAs) |
Primary Target | Glucokinase Regulatory Protein (GKRP). researchgate.netnih.gov | Glucokinase (GK) enzyme. nih.govnih.gov |
Mechanism | Disrupts the GK-GKRP complex, promoting GK translocation to the cytoplasm. researchgate.netnih.gov | Directly binds to and hyperactivates the GK enzyme. researchgate.netnih.gov |
Effect on GK | Indirectly increases the amount of active GK in the cytoplasm. molnova.commedchemexpress.comtargetmol.com | Directly increases the catalytic activity and affinity of GK for glucose. nih.govelsevier.es |
Binding Site | A novel pocket on the GKRP molecule. researchgate.netnih.gov | An allosteric activator site on the GK enzyme. nih.gov |
Preclinical Insights into Potential for Reduced Hypoglycemia Risk
A significant challenge with some direct GKAs has been an increased risk of hypoglycemia, where blood glucose levels fall dangerously low. researchgate.netnih.govresearchgate.net This is often attributed to the continuous, glucose-independent activation of GK, which can lead to excessive glucose turnover. researchgate.net
Preclinical studies on this compound and similar GK-GKRP disruptors suggest a significantly lower risk of hypoglycemia. researchgate.netnih.gov A key finding from multiple rodent models of diabetes is that the glucose-lowering effect of these compounds is restricted to hyperglycemic (diabetic) conditions. researchgate.netmolnova.comabsin.cnnih.govtargetmol.com In studies involving normoglycemic (non-diabetic) Wistar rats, this compound did not cause a decrease in blood glucose levels, whereas a direct GKA did. researchgate.netnih.gov This glucose-dependent activity implies that the mechanism of action may be self-regulating, avoiding the overactivation of glucose metabolism when blood sugar levels are already normal. researchgate.net This characteristic suggests a potential for a wider therapeutic window and a reduced risk of drug-induced hypoglycemia in a clinical setting. researchgate.netnih.gov
Animal Model | Condition | Effect of this compound on Blood Glucose | Implication for Hypoglycemia Risk |
Zucker Diabetic Fatty (ZDF) Rats | Diabetic/Hyperglycemic | Statistically significant reduction. researchgate.netresearchgate.netnih.gov | Efficacious in a disease-relevant state. |
Wistar Rats | Normoglycemic | No significant change. researchgate.netnih.gov | Reduced potential for hypoglycemia. researchgate.net |
Comparative Preclinical Efficacy and Mechanism with Related Glucokinase-GKRP Disruptors (e.g., AMG-3969)
This compound was a crucial tool compound that provided in vivo proof-of-concept for the therapeutic strategy of disrupting the GK-GKRP interaction. researchgate.net Further research and structure-based optimization of this compound led to the development of AMG-3969, a more potent and metabolically stable analogue. nih.govnewdrugapprovals.org
Both this compound and AMG-3969 share the same fundamental mechanism of action: they potently reverse the inhibitory effect of GKRP on GK activity by disrupting their interaction, leading to GK translocation and subsequent glucose lowering. researchgate.netnih.govnih.gov Preclinical studies demonstrated that both compounds effectively normalized blood glucose levels in various rodent models of diabetes, including Zucker diabetic fatty (ZDF) rats and diet-induced obesity (DIO), ob/ob, and db/db mice. researchgate.netnih.govnih.gov
The primary difference lies in their potency and optimized properties. AMG-3969 was found to have a lower IC₅₀ value, indicating greater potency in disrupting the GK-GKRP complex, and displayed greater efficacy in mouse models. nih.govtargetmol.comnewdrugapprovals.org The development from this compound to AMG-3969 illustrates a successful structure-guided drug design effort to enhance the pharmacological profile of this class of molecules. newdrugapprovals.org Like this compound, the glucose-lowering effects of AMG-3969 were also restricted to diabetic and not normoglycemic animals, reinforcing the potential for this class of compounds to offer a reduced risk of hypoglycemia. researchgate.netnih.govnih.govacs.org
Compound | IC₅₀ (GK-GKRP Disruption) | EC₅₀ (GK Activity Restoration) | Key Preclinical Finding |
This compound | 7 nM. molnova.commedchemexpress.commedchemexpress.com | 0.020 µM. molnova.commedchemexpress.com | First-in-class tool compound demonstrating in vivo efficacy and reduced hypoglycemia risk in rats. researchgate.netnih.gov |
AMG-3969 | 4 nM. medchemexpress.comtargetmol.com | Not specified in results | An optimized, more potent, and metabolically stable analogue with greater efficacy in mouse models. nih.govnewdrugapprovals.org |
Advanced Research Methodologies Employed in Amg-1694 Studies
In Vitro Biochemical and Biophysical Assays for Protein-Ligand Interaction
In vitro biochemical and biophysical assays have been fundamental in characterizing the direct interaction between AMG-1694 and its target, GKRP. This compound has been identified as a potent disruptor of the GK-GKRP interaction, demonstrating an IC50 of 7 nM in assays designed to measure the dissociation of the complex. This disruption leads to an indirect increase in glucokinase (GK) enzymatic activity.
Studies have utilized bead-based proximity assays, such as AlphaScreen, with human GK and GKRP constructs to quantify the inhibition of the GK-GKRP binding interaction by this compound. tandfonline.com These assays confirmed that this compound potently reverses the inhibitory effect of GKRP on GK activity. The application of in vitro screens using purified proteins offers advantages in defining structure-activity relationships for compounds like this compound. researchgate.net While not specifically cited for this compound in the provided snippets, techniques like Surface Plasmon Resonance (SPR), Thermal Shift Assay (Differential Scanning Fluorimetry), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are standard methods in biochemical and biophysical studies for analyzing protein-ligand interactions and protein stability, relevant to this area of research. researchgate.net
Cell-Based Assays for Glucokinase-GKRP Interaction and Translocation
Cell-based assays have been critical for evaluating the effects of this compound within a physiological context, particularly its impact on the cellular localization of glucokinase. This compound has been shown to be a robust inducer of glucokinase translocation from the nucleus to the cytoplasm in isolated hepatocytes, including primary rat hepatocytes. This translocation is a key mechanism by which GK activity is regulated in liver cells.
These assays assess the induction of GK translocation as a measure of this compound's ability to disrupt the GK-GKRP interaction within the cellular environment. tandfonline.com For instance, an antibody-based assay using mouse hepatocytes has been employed to measure GK translocation. tandfonline.com In studies involving related compounds like AMG-3969, an EC50 of 0.202 μM was observed for inducing GK translocation in mouse hepatocytes. This compound itself demonstrated potent cellular activity in hepatocytes, with an EC50 of 0.082 μM for inducing GK translocation in rat primary hepatocytes. The use of cell-based screens for protein-protein interaction disruptors, such as those targeting the GK-GKRP complex, provides valuable information regarding the cell permeability of the compound. researchgate.net
Application of X-ray Crystallography for Atom-Level Structural Analysis
X-ray crystallography has provided invaluable insights into the molecular basis of this compound's interaction with GKRP at an atomic level. A co-crystal structure of full-length human GKRP in complex with this compound was successfully determined. This structural analysis revealed a previously uncharacterized binding pocket within GKRP that is distinct from the known binding site for phosphofructose.
The specific crystal structure corresponding to human GKRP complexed with this compound and sorbitol-6-phosphate is available with the Protein Data Bank (PDB) entry 4ly9. This structure was determined using X-ray diffraction to a resolution of 2.35 Å. X-ray crystallography is a powerful technique that provides detailed structural information, including the bond layout of the bound ligand within the protein target.
Indirect Calorimetry for Investigation of Substrate Oxidation in Preclinical Models
Indirect calorimetry has been utilized in preclinical studies to investigate the effects of this compound on whole-body substrate oxidation in animal models. This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER), which is the ratio of VCO2 produced to VO2 consumed (VCO2/VO2). The RER value provides an indicator of the primary metabolic fuel being oxidized by the organism, with values typically ranging between 0.7 and 1.0, corresponding to fat and carbohydrate oxidation, respectively.
Future Directions in Preclinical Research and Therapeutic Exploration
Ongoing Investigations into Remaining Uncertainties of Precise Mechanism of Action
While it is established that AMG-1694 and similar compounds disrupt the interaction between GK and GKRP, leading to increased cytosolic GK activity and glucose phosphorylation, the precise mechanisms underlying all observed effects still warrant further investigation. nih.gov Specifically, the blood glucose-lowering effects observed with this compound in diabetic rodents appear to be linked to increased hepatic carbohydrate oxidation, but the detailed pathways and regulatory networks involved may require further elucidation through ongoing research. nih.gov Understanding the nuances of how disrupting the GK-GKRP interaction impacts GK activity and downstream metabolic processes at a molecular level remains an area of active preclinical study.
Exploration of Broader Metabolic Effects Beyond Glucose Homeostasis in Preclinical Settings
The primary focus of this compound research has been its impact on glucose homeostasis. However, GKRP is also implicated in triglyceride metabolism. nih.gov While initial studies with this compound in diabetic rats showed a specific effect on blood glucose without affecting insulin or triglycerides over a 24-hour period, the long-term effects of chronic hepatic GK activation via GKRP inhibition on whole-animal glucose and lipid homeostasis, particularly in the context of high-fat and high-sugar diets, are complex and require further exploration in preclinical models. nih.gov Human genetic data associated with GKRP variants suggest that while there might be a decrease in plasma glucose, there could also be a proportional increase in plasma triglycerides. nih.gov Therefore, future preclinical research is needed to comprehensively assess the broader metabolic effects of GK-GKRP disruptors beyond glucose control, including their impact on lipid profiles and potential implications for conditions like nonalcoholic fatty liver disease (NAFLD). nih.gov
Q & A
Q. What molecular mechanisms underlie AMG-1694’s disruption of the GK-GKRP complex, and how are these mechanisms experimentally validated?
this compound disrupts the glucokinase (GK)-glucokinase regulatory protein (GKRP) interaction by binding competitively to GKRP, preventing its inhibition of GK activity. This mechanism is validated using AlphaScreen binding assays to quantify the IC50 (7 nM) of compound-induced dissociation . Further validation includes primary hepatocyte translocation assays to confirm GK release from nuclear sequestration and 2-deoxyglucose (2DG) phosphorylation assays to measure increased hepatic glucose uptake .
Q. What in vitro assays are standard for evaluating this compound’s potency and specificity?
Key assays include:
- Surface plasmon resonance (SPR) or biolayer interferometry to measure binding kinetics between GKRP and this compound .
- Enzyme activity assays using recombinant GK and GKRP to quantify reversal of GKRP-mediated inhibition .
- Nuclear-cytoplasmic fractionation in hepatocytes to assess GK translocation via immunofluorescence or Western blot .
Q. Which rodent models are most appropriate for studying this compound’s antidiabetic effects?
Studies employ Zucker diabetic fatty (ZDF) rats and db/db mice , which exhibit hyperglycemia and insulin resistance. Dosing protocols (e.g., oral administration at 10–30 mg/kg) and endpoints (e.g., glucose tolerance tests, HbA1c levels) are standardized to evaluate glucose normalization without hypoglycemia in normoglycemic controls .
Q. What are the primary endpoints for assessing this compound’s efficacy in preclinical studies?
Endpoints include:
Q. How is this compound’s target engagement validated in vivo?
Pharmacodynamic biomarkers such as hepatic GK translocation (via immunohistochemistry) and glucose-6-phosphate levels (via LC-MS) are used. Dose-response relationships are correlated with pharmacokinetic data (e.g., plasma concentration curves) .
Advanced Research Questions
Q. How can researchers optimize binding assays to resolve discrepancies in this compound’s IC50 across studies?
Ensure assay conditions mimic physiological parameters:
Q. What strategies address contradictory efficacy data for this compound in different diabetic models?
Analyze variables such as:
- Genetic background : Strain-specific variations in GKRP expression (e.g., ZDF rats vs. high-fat diet-induced mice) .
- Hepatic vs. extrapancreatic effects : Use tissue-specific GK knockout models to isolate mechanisms .
- Dose timing : Align dosing with circadian GKRP nuclear-cytoplasmic cycling .
Q. How can structural biology techniques elucidate this compound’s binding interface with GKRP?
- Cryo-EM or X-ray crystallography of the GKRP-AMG-1694 complex to identify key residues (e.g., sulfonylurea-binding domains) .
- Molecular dynamics simulations to predict allosteric effects on GK activation .
Q. What experimental designs mitigate confounding factors in longitudinal studies of this compound?
Q. How can multi-omics data integration improve understanding of this compound’s off-target effects?
Combine:
- Transcriptomics (RNA-seq of hepatic pathways) to identify GK-independent effects.
- Metabolomics (NMR or LC-MS) to profile changes in glycolysis/TCA cycle intermediates.
- Proteomics (phospho-antibody arrays) to assess kinase signaling cascades .
Methodological Guidance for Data Analysis
- Statistical rigor : Use Bonferroni correction for multiple comparisons in omics datasets .
- Reproducibility : Document raw data (e.g., NMR spectra, assay plate layouts) in supplemental materials per FAIR data principles .
- Contradiction analysis : Apply principal contradiction frameworks to prioritize hypotheses when mechanistic and phenotypic data conflict .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。